

The chemical properties and solubility of CK-2-68

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Compound of Interest

Compound Name: CK-2-68

Cat. No.: B15562406

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An In-depth Technical Guide to the Chemical Properties and Solubility of **CK-2-68**

For Researchers, Scientists, and Drug Development Professionals

Introduction

CK-2-68 is a synthetic quinolone-based compound that has garnered significant interest in the field of medicinal chemistry, particularly as a potent antimalarial agent. Initially designed as an inhibitor of *Plasmodium falciparum* type II NADH:quinone oxidoreductase (PfNDH2), subsequent research has revealed that its primary and lethal mode of action is the inhibition of the mitochondrial electron transport chain's Complex III (cytochrome bc1 complex).[1][2][3][4] This guide provides a comprehensive overview of the chemical properties, solubility characteristics, and biological activity of **CK-2-68**, supported by detailed experimental protocols and pathway visualizations.

Chemical Properties

CK-2-68 is a complex heterocyclic molecule. Its structure consists of a 4-quinolone core substituted with methyl and a benzylphenyl moiety, which in turn is terminated by a trifluoromethoxy group.[1][5] The key physicochemical properties of **CK-2-68** are summarized in the table below.

Property	Value
IUPAC Name	7-Chloro-3-methyl-2-[4-[4-(trifluoromethoxy)benzyl]phenyl]-4(1H)-quinolinone[2]
CAS Number	1361004-87-6[2]
Chemical Formula	C ₂₄ H ₁₇ ClF ₃ NO ₂ [2]
Molecular Weight	443.85 g/mol [2]
Exact Mass	443.0900 u[2]
Elemental Analysis	C: 64.95%, H: 3.86%, Cl: 7.99%, F: 12.84%, N: 3.16%, O: 7.21%[2]

Solubility Profile

Quantitative solubility data for **CK-2-68** in standard organic solvents or aqueous buffers is not extensively published. However, insights into its solubility can be derived from methodologies used in biochemical and structural studies.

For in vitro enzymatic assays, **CK-2-68** is typically pre-incubated with the target protein, suggesting that while it may have low aqueous solubility, it is sufficiently soluble in assay buffers to achieve inhibitory concentrations.[1][5]

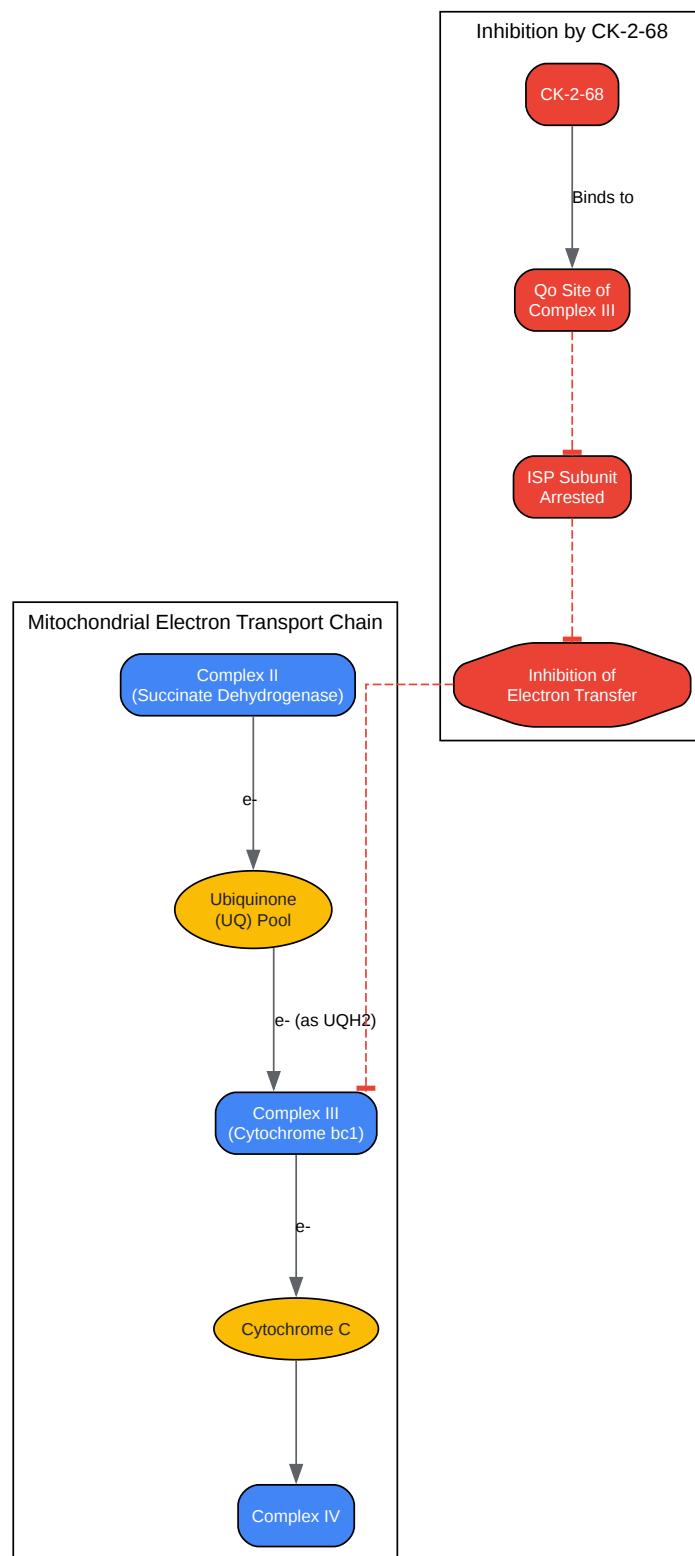
In preparation for cryo-electron microscopy (cryo-EM) studies, **CK-2-68** was successfully solubilized at a concentration of 20 μ M in a buffer containing 50 mM MOPS (pH 7.8), 20 mM ammonium acetate, and 0.16% sucrose monocaprate (SMC), a non-ionic detergent.[1][5] The use of a detergent indicates that **CK-2-68** is a hydrophobic molecule that requires solubilizing agents to maintain stability in aqueous solutions for structural studies. Commercial suppliers recommend storing stock solutions at -20°C for long-term stability.[2]

Mechanism of Action and Signaling Pathway

While initially developed to target PfNDH2, compelling evidence from resistance mutation studies demonstrates that the primary antimalarial activity of **CK-2-68** stems from its inhibition of the cytochrome bc1 complex (Complex III) in the mitochondrial respiratory chain.[1][3][5]

CK-2-68 acts as a potent inhibitor by binding specifically to the quinol oxidation (Qo) site of Complex III. This binding event physically obstructs the movement of the iron-sulfur protein (ISP) subunit. The ISP's movement is critical for transferring electrons from ubiquinol to cytochrome c1. By arresting the ISP's motion, **CK-2-68** effectively halts the electron flow through Complex III, leading to a collapse of the mitochondrial membrane potential and subsequent parasite death.^[1] This mechanism is characteristic of Pf-type inhibitors.^[1]

Mechanism of Action of CK-2-68

[Click to download full resolution via product page](#)**CK-2-68 inhibits Complex III by binding to the Qo site.**

Biological Activity

CK-2-68 exhibits a significant therapeutic window, showing much higher potency against the *P. falciparum* parasite than against mammalian or bacterial Complex III homologues. This selectivity is crucial for its potential as a drug candidate.

Target	Assay	IC ₅₀ Value
<i>P. falciparum</i> -infected erythrocytes	Parasite Growth Inhibition	~40 nM[1][5]
Bovine mitochondrial Complex III (Btbc1)	Enzymatic Activity	1.7 μM[1][5]
Rhodobacter sphaeroides Complex III (Rsbc1)	Enzymatic Activity	6.7 μM[1][3]

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the interaction of **CK-2-68** with its biological target.

Cytochrome bc1 Activity Assay

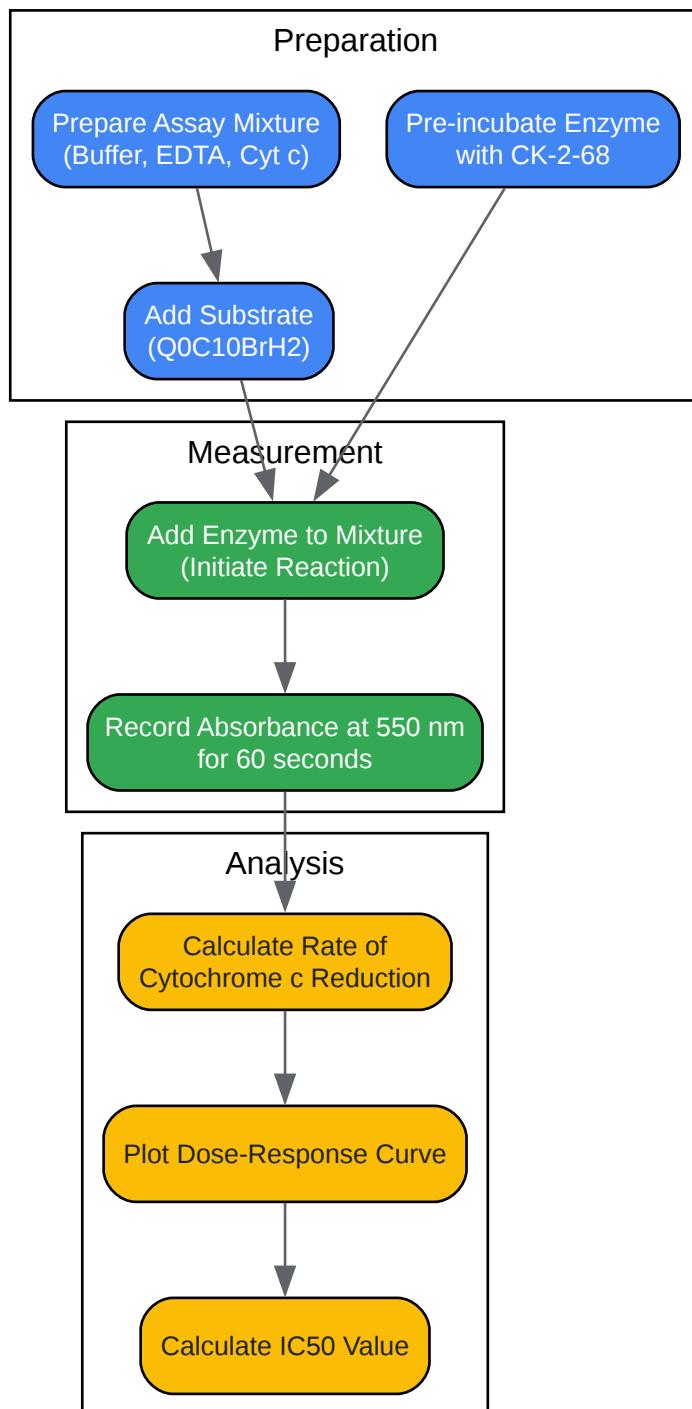
This protocol details the spectrophotometric measurement of Complex III enzymatic activity and its inhibition by **CK-2-68**.

Methodology:

- Reaction Mixture Preparation: A 2 mL assay mixture is prepared containing 100 mM phosphate buffer (pH 7.4), 0.3 mM EDTA, and 100 μM cytochrome c.
- Substrate Addition: The substrate, decylubiquinol (Q₀C₁₀BrH₂), is added to a final concentration of 25 μM.
- Assay Initiation: The solution is divided equally into two cuvettes. To the sample cuvette, 3 μL of a diluted cytochrome bc1 solution is added.

- Data Acquisition: The reduction of cytochrome c is immediately monitored by recording the increase in absorbance at 550 nm for 60 seconds using a dual-beam spectrophotometer.
- Inhibitor Effect Measurement: To determine IC₅₀ values, the cytochrome bc1 enzyme is pre-incubated with varying concentrations of **CK-2-68** for a specified time (e.g., >20 hours for Btbc1, due to slow binding) before initiating the activity measurement.[1]
- Calculation: The amount of reduced cytochrome c is calculated using a molar extinction coefficient of 18.5 mM⁻¹cm⁻¹. IC₅₀ values are determined by fitting the dose-response data to a logistical equation using a non-linear least-squares procedure.[1][5]

Workflow for Cytochrome bc1 Activity Assay

[Click to download full resolution via product page](#)Workflow for determining the IC₅₀ of **CK-2-68**.

Cryo-EM Sample Preparation

This protocol describes the preparation of the Btbc1/**CK-2-68** complex for structural analysis by cryo-electron microscopy.

Methodology:

- Complex Formation: Purified bovine mitochondrial Complex III (Btbc1) is adjusted to a final concentration of 1 mg/mL in a solution containing 50 mM MOPS buffer (pH 7.8), 20 mM ammonium acetate, 0.16% sucrose monocaprate (SMC), and 20 μ M **CK-2-68**.
- Incubation: The solution is incubated at 4°C overnight to ensure complete binding of **CK-2-68** to the complex.
- Grid Preparation:
 - The Btbc1/**CK-2-68** complex is diluted to 0.4 mg/mL in a buffer containing 50 mM Tris-HCl (pH 7.5), 0.16% SMC, and 20 μ M **CK-2-68**, and then centrifuged.
 - Quantifoil copper grids are glow-discharged for 30 seconds at 15 mA.
 - An aliquot of 3 μ L of the protein-inhibitor complex is applied to the prepared grid.
- Vitrification: The grid is immediately plunge-frozen into liquid ethane to vitrify the sample for cryo-EM imaging.[1][5]

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References

- 1. media.malariaworld.org [media.malariaworld.org]
- 2. medkoo.com [medkoo.com]
- 3. researchgate.net [researchgate.net]
- 4. Item - HDQ and CK-2-68 target the bc1 complex. - Public Library of Science - Figshare [plos.figshare.com]

- 5. Structure of complex III with bound antimalarial agent CK-2-68 provides insights into selective inhibition of Plasmodium cytochrome bc1 complexes - PMC [pmc.ncbi.nlm.nih.gov]
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